Product packaging for 1,2-Benzenediol,4-(1-methylhexyl)-(Cat. No.:CAS No. 162131-23-9)

1,2-Benzenediol,4-(1-methylhexyl)-

Cat. No.: B573794
CAS No.: 162131-23-9
M. Wt: 208.301
InChI Key: ZRSMGFNYNFITIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediol,4-(1-methylhexyl)- is a synthetic organic compound with the molecular formula C 13 H 20 O 2 and a molecular weight of 208.30 g/mol . This catechol derivative is provided as a high-purity material for scientific research and development purposes. Research Applications and Value The specific research applications and mechanism of action for 1,2-Benzenediol,4-(1-methylhexyl)- are currently an area of scientific exploration. As a substituted 1,2-benzenediol (catechol), this compound shares a core structural motif with molecules that exhibit diverse biological and chemical properties . Researchers are investigating its potential utility in various fields, which may include: Chemical Synthesis: Serving as a versatile building block or intermediate in the synthesis of more complex organic molecules. Material Science: Acting as a monomer or cross-linking agent in polymer chemistry due to its functional groups. Biochemical Research: Being studied for its potential interactions with enzymes and biological pathways, given the known reactivity of the catechol group. Researchers are encouraged to consult the scientific literature for the latest studies on this compound. Important Notice: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B573794 1,2-Benzenediol,4-(1-methylhexyl)- CAS No. 162131-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162131-23-9

Molecular Formula

C13H20O2

Molecular Weight

208.301

IUPAC Name

4-heptan-2-ylbenzene-1,2-diol

InChI

InChI=1S/C13H20O2/c1-3-4-5-6-10(2)11-7-8-12(14)13(15)9-11/h7-10,14-15H,3-6H2,1-2H3

InChI Key

ZRSMGFNYNFITIN-UHFFFAOYSA-N

SMILES

CCCCCC(C)C1=CC(=C(C=C1)O)O

Synonyms

1,2-Benzenediol,4-(1-methylhexyl)-(9CI)

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations for 1,2 Benzenediol, 4 1 Methylhexyl

Established Synthetic Routes for Benzenediol Alkylation

The alkylation of benzenediols (catechols) can be achieved through several classical and contemporary organic reactions. The choice of method often depends on the desired regioselectivity, the nature of the alkylating agent, and tolerance for multi-step sequences.

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto a benzene (B151609) ring. The hydroxyl groups of catechol are strong activating, ortho-para directors, making the ring highly susceptible to electrophilic attack. libretexts.org

Friedel-Crafts Alkylation: This is a direct method for forming a carbon-carbon bond between an aromatic ring and an alkyl group. chadsprep.com For the synthesis of 1,2-Benzenediol, 4-(1-methylhexyl)-, catechol can be reacted with a suitable 1-methylhexyl precursor, such as 2-heptanol (B47269) or a 2-haloheptane, in the presence of a Lewis acid or Brønsted acid catalyst. nih.govnih.gov However, this reaction is beset by several challenges:

Polyalkylation: The high reactivity of the catechol ring can lead to the introduction of more than one alkyl group.

Carbocation Rearrangement: The secondary carbocation intermediate formed from the 1-methylhexyl precursor can rearrange to more stable isomers, leading to a mixture of products. youtube.com

Regioselectivity: Substitution can occur at either the position ortho or para to a hydroxyl group. The para-substituted product (position 4) is often favored due to reduced steric hindrance.

Recent advancements have focused on developing more selective catalysts, such as combining ZnCl₂ with CSA (camphorsulfonic acid) for site-selective ortho-alkylation of phenols with secondary alcohols, which could potentially be adapted for catechol derivatives. chemrxiv.org

Houben-Hoesch Reaction: To circumvent the issues of direct alkylation, a two-step acylation-reduction sequence can be employed. The Houben-Hoesch reaction involves the acylation of an electron-rich aromatic ring, like catechol, with a nitrile in the presence of an acid catalyst (e.g., ZnCl₂, HCl) to form a ketone. nibs.ac.cnwikipedia.orgbncollegebgp.ac.in For the target molecule, catechol could be reacted with 2-methylheptanenitrile. The resulting acyl-catechol intermediate is then reduced to the desired alkyl-catechol using methods like the Clemmensen or Wolff-Kishner reduction. This approach avoids carbocation rearrangements and provides better control over regioselectivity. youtube.com

Modern transition-metal-catalyzed cross-coupling reactions offer powerful and selective alternatives for C-C bond formation. nih.govuh.edu These methods typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide.

To synthesize 4-(1-methylhexyl)-1,2-benzenediol, a catechol derivative must first be prepared with a suitable leaving group (e.g., Br, I, OTf) at the 4-position. The hydroxyl groups are usually protected during this process. This functionalized catechol can then be coupled with an organometallic reagent containing the 1-methylhexyl group, such as a Grignard reagent (Kumada coupling), an organozinc reagent (Negishi coupling), or a boronic acid/ester (Suzuki coupling). nih.govuh.edu

A notable advancement involves the use of primary and secondary alkyl bis-catecholato silicates in dual photoredox/nickel catalysis. rsc.orgresearchgate.net These hypervalent silicon reagents are effective radical precursors under mild conditions. This method allows for the cross-coupling of challenging secondary alkyl groups with aryl bromides, offering a promising route to the target compound with high functional group tolerance. rsc.orgresearchgate.net

MethodDescriptionAdvantagesChallenges
Friedel-Crafts AlkylationDirect reaction of catechol with a 1-methylhexyl precursor (e.g., 2-heptanol) and an acid catalyst. nih.govDirect, one-step process.Risk of polyalkylation, carbocation rearrangement, and poor regioselectivity. youtube.com
Houben-Hoesch / ReductionTwo-step sequence: acylation of catechol with a nitrile followed by reduction of the ketone. bncollegebgp.ac.inAvoids carbocation rearrangement; good regioselectivity.Multi-step process.
Cross-Coupling ReactionsCoupling a 4-halo-catechol (protected) with a 1-methylhexyl organometallic reagent via a metal catalyst (e.g., Pd, Ni). nih.govHigh selectivity and functional group tolerance.Requires pre-functionalization of the catechol ring and protection of hydroxyl groups.
Photoredox/Nickel Dual CatalysisCoupling of an aryl bromide with an alkyl bis-catecholato silicate. rsc.orgresearchgate.netVery mild reaction conditions; good for challenging secondary alkyl groups.Requires specialized reagents and photocatalyst setup.

Rearrangement reactions provide an indirect yet effective pathway for introducing alkyl groups onto a phenolic ring with high regioselectivity.

Fries Rearrangement: The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst or photochemical conditions. wikipedia.orgtestbook.com The synthesis of 1,2-Benzenediol, 4-(1-methylhexyl)- via this route would involve:

Esterification: Catechol is first acylated with an appropriate acyl halide or anhydride, such as 2-methylheptanoyl chloride, to form a catechol ester.

Rearrangement: The ester undergoes a Fries rearrangement. The reaction is selective for the ortho and para positions, and conditions can be tuned to favor the desired para-isomer. echemi.comstackexchange.com Low temperatures generally favor the para product. testbook.com

Reduction: The resulting ketone, 4-(2-methylheptanoyl)-1,2-benzenediol, is then reduced to the final alkyl product.

The photo-Fries rearrangement is an alternative that proceeds via a radical mechanism and can also yield ortho and para products. publish.csiro.au This multi-step strategy is particularly useful as it avoids the carbocation rearrangements typical of direct alkylation and establishes the substituent at a specific position. wikipedia.org

Green Chemistry Principles in the Synthesis of 1,2-Benzenediol, 4-(1-methylhexyl)-

Applying the principles of green chemistry aims to make the synthesis of chemicals more environmentally benign. acs.orgscispace.com Key strategies include using safer solvents, employing catalytic rather than stoichiometric reagents, and maximizing atom economy. acs.orgbdu.ac.in

For the synthesis of alkyl-benzenediols, several green approaches have been developed:

Benign Solvents: Replacing hazardous solvents with greener alternatives like water/ethanol mixtures. researchgate.nettandfonline.com One reported method describes the synthesis of 2-alkylated 1,4-benzenediols in a water/ethanol solvent system using potassium carbonate as a base, avoiding lithium salts and harsh conditions. tandfonline.com

Heterogeneous Catalysts: Using solid, recyclable catalysts can simplify purification and reduce waste. For Friedel-Crafts alkylations with alcohols, activated montmorillonite (B579905) clay has been identified as a highly active and durable heterogeneous catalyst suitable for continuous-flow processes. nih.gov

Alternative Reagents: Replacing hazardous alkylating agents like alkyl halides with greener alternatives such as alcohols or dimethyl carbonate (DMC). nih.govunive.it DMC is a non-toxic methylating agent, and similar principles can apply to other alkyl carbonates.

Biocatalysis: Using enzymes as catalysts can lead to highly selective transformations under mild conditions, often in aqueous media, thereby reducing the need for protecting groups and minimizing waste. acs.orgscispace.combdu.ac.in

Chemoenzymatic Approaches to Asymmetric Synthesis of Chiral Alkyl-Benzenediol Isomers

The "(1-methylhexyl)-" substituent contains a stereocenter, meaning the target compound can exist as two enantiomers ((R) and (S)). Chemoenzymatic synthesis, which combines chemical and biological transformations, is a powerful tool for producing optically pure compounds. ucl.ac.ukmdpi.com

Kinetic Resolution: A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. In this approach, an enzyme selectively reacts with one enantiomer faster than the other. For instance, a racemic mixture of 1,2-Benzenediol, 4-(1-methylhexyl)- could be subjected to transesterification catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). rsc.org The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. The resulting ester and unreacted alcohol can then be separated by standard chromatographic techniques. This method has been successfully applied to produce optically pure alcohols that are key intermediates in the synthesis of drugs like Brivaracetam. core.ac.uk

Asymmetric Synthesis: A more advanced approach is to build the chiral center enantioselectively from a prochiral precursor. This can involve the microbial oxidation of an aromatic compound to yield a chiral diol, which serves as a chiral starting material for further chemical synthesis. researchgate.net While direct enzymatic alkylation of catechol to introduce the chiral side chain is less common, a multi-step chemoenzymatic route could be designed to achieve the desired enantiomerically pure product.

Chemoenzymatic MethodDescriptionKey AdvantageExample Enzyme
Enzymatic Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture, allowing for separation. rsc.orgAccess to both enantiomers from a single racemic batch.Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase. rsc.orgcore.ac.uk
Asymmetric BiotransformationUse of microorganisms or enzymes to convert a prochiral substrate into a chiral product. researchgate.netPotentially higher yield of the desired enantiomer (up to 100%).Dioxygenase enzymes for creating chiral diols from arenes.

Purification and Isolation Techniques for Synthetic 1,2-Benzenediol, 4-(1-methylhexyl)- Analogues

Following synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, byproducts, and isomers. The purification of phenolic compounds like alkyl-catechols relies on standard laboratory techniques. deadnet.se

Extraction: An initial workup typically involves liquid-liquid extraction to separate the organic product from aqueous or inorganic materials. The phenolic nature of the catechol allows for extraction into a basic aqueous solution and subsequent re-acidification and extraction back into an organic solvent, which can help remove non-acidic impurities.

Column Chromatography: This is the most common method for purifying moderately polar organic compounds. For 4-(1-methylhexyl)-1,2-benzenediol, normal-phase column chromatography using silica (B1680970) gel is effective. A solvent system with a gradient of increasing polarity, such as petroleum ether and ethyl acetate, is used to elute the components. tandfonline.com The desired product can be separated from more polar poly-alkylated byproducts and less polar non-phenolic impurities.

Recrystallization: If the synthesized compound is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

High-Performance Liquid Chromatography (HPLC): For separating closely related isomers (e.g., regioisomers or enantiomers from a partial resolution), preparative HPLC, particularly with a chiral stationary phase for enantiomers, can be employed.

The success of purification is typically monitored by analytical techniques such as Thin-Layer Chromatography (TLC) during column chromatography and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) of the final product. tandfonline.com

Advanced Spectroscopic Characterization and Structural Analysis of 1,2 Benzenediol, 4 1 Methylhexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

For 1,2-Benzenediol, 4-(1-methylhexyl)-, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the hydroxyl (-OH) protons, and the protons of the 1-methylhexyl side chain.

Aromatic Region: The three protons on the benzene (B151609) ring would likely appear as complex multiplets in the range of δ 6.5-7.0 ppm. Their specific chemical shifts and coupling patterns would be determined by their positions relative to the two hydroxyl groups and the alkyl substituent.

Hydroxyl Protons: The two phenolic hydroxyl protons would typically appear as broad singlets. Their chemical shift would be variable and dependent on solvent, concentration, and temperature.

Alkyl Side Chain: The (1-methylhexyl)- group would present a series of signals in the upfield region (approximately δ 0.8-3.0 ppm). This would include a triplet for the terminal methyl group, a doublet for the methyl group at the benzylic position, a multiplet for the benzylic methine proton, and a series of multiplets for the methylene (B1212753) protons in the hexyl chain.

Carbon-13 (¹³C) NMR Spectroscopy

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1,2-Benzenediol, 4-(1-methylhexyl)-, one would expect to observe 13 distinct signals, assuming no coincidental overlap of peaks.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the downfield region (typically δ 110-150 ppm). The two carbons bearing the hydroxyl groups would be the most downfield shifted.

Alkyl Carbons: The seven carbons of the 1-methylhexyl side chain would appear in the upfield region (typically δ 10-40 ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be instrumental in tracing the connectivity of the protons within the 1-methylhexyl side chain and among the aromatic protons.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of 1,2-Benzenediol, 4-(1-methylhexyl)-. This would allow for the calculation of its elemental formula (C13H20O2), providing strong evidence for the compound's identity. The expected exact mass would be approximately 208.1463 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. For a pure sample of 1,2-Benzenediol, 4-(1-methylhexyl)-, GC-MS would show a single chromatographic peak with a corresponding mass spectrum. The mass spectrum would display the molecular ion peak (m/z) and a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the cleavage of the alkyl side chain, such as the loss of a pentyl radical (C5H11) leading to a prominent peak corresponding to the benzylic cation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the identification and quantification of individual components in a mixture.

Research Findings:

In a typical LC-MS analysis of 1,2-Benzenediol, 4-(1-methylhexyl)-, a reversed-phase column would likely be used, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. clinicaterapeutica.it

The mass spectrometer would provide crucial information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like electrospray ionization (ESI), the expected molecular ion peak would correspond to the compound's molecular weight. For C13H20O2, the expected monoisotopic mass is approximately 208.1463 g/mol . Fragmentation in the mass spectrometer would likely involve cleavage of the alkyl chain, providing structural information.

Expected LC-MS Data for 1,2-Benzenediol, 4-(1-methylhexyl)-:

ParameterExpected Value/Observation
Retention Time Dependent on the specific column and gradient conditions, but expected to be longer than for smaller alkyl-substituted catechols due to increased hydrophobicity.
Molecular Ion (ESI+) [M+H]⁺ at m/z ≈ 209.1536
Molecular Ion (ESI-) [M-H]⁻ at m/z ≈ 207.1392
Major Fragments Fragments corresponding to the loss of alkyl groups (e.g., loss of a hexyl radical) and characteristic fragmentation of the catechol ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific bonds and functional groups present, providing a molecular "fingerprint." renishaw.com

Research Findings:

Infrared (IR) Spectroscopy: The IR spectrum of 1,2-Benzenediol, 4-(1-methylhexyl)- is expected to be dominated by features characteristic of the catechol moiety and the alkyl substituent. The NIST Chemistry WebBook provides IR spectral data for the related compound 4-methyl-1,2-benzenediol, which serves as a useful reference. mdpi.com The IR spectrum of 4-(10-phenyl-9-anthracenyl)-1,2-benzenediol shows a sharp O-H stretching frequency at 3500 cm⁻¹, followed by broader bands centered at 3300 cm⁻¹ due to hydrogen bonding. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org The Raman spectra of catechols are characterized by vibrations of the benzene ring. scispace.com For example, the C=C stretching modes of aromatic compounds are typically observed in the 1450-1600 cm⁻¹ range. oup.com

Expected Vibrational Frequencies for 1,2-Benzenediol, 4-(1-methylhexyl)-:

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
O-H Stretch (free) ~3550-3650 (sharp)WeakIndicates non-hydrogen-bonded hydroxyl groups.
O-H Stretch (H-bonded) ~3200-3500 (broad)WeakIndicates intermolecular or intramolecular hydrogen bonding.
C-H Stretch (aromatic) ~3000-3100StrongCharacteristic of the benzene ring.
C-H Stretch (aliphatic) ~2850-2960StrongFrom the methylhexyl side chain.
C=C Stretch (aromatic) ~1450-1620StrongMultiple bands are expected due to the substituted benzene ring.
C-O Stretch ~1200-1280MediumPhenolic C-O bond vibration.
O-H Bend ~1330-1440WeakIn-plane bending of the hydroxyl group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Analysis

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light.

Research Findings:

UV-Vis Spectroscopy: The UV-Vis spectrum of 1,2-Benzenediol, 4-(1-methylhexyl)- is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the hydroxyl groups and the alkyl chain will influence the position and intensity of these bands. The UV absorption spectrum of catechol in acetonitrile shows a peak around 277 nm. scispace.com For 4-(10-phenyl-9-anthracenyl)-1,2-benzenediol, absorption peaks are observed at approximately 260 nm and between 342 and 395 nm. mdpi.com The absorption of light by molecules with pi bonds is a key feature of UV-Vis spectroscopy. libretexts.org

Fluorescence Spectroscopy: Many catechol derivatives exhibit fluorescence. medicaljournalssweden.seoup.com The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are sensitive to the molecular structure and the solvent environment. mdpi.comrsc.org For example, some catechol derivatives, after oxidation, show fluorescence with excitation around 355 nm and emission near 485 nm. medicaljournalssweden.se The fluorescence spectra of 4-(10-phenyl-9-anthracenyl)-1,2-benzenediol, when excited at 374 nm, show an emission peak around 437 nm. mdpi.com

Expected Electronic Spectroscopy Data for 1,2-Benzenediol, 4-(1-methylhexyl)-:

ParameterExpected Wavelength (nm)Notes
UV-Vis λmax ~280 nmCorresponding to the π → π* transition of the substituted benzene ring. A slight red-shift compared to unsubstituted catechol is expected due to the alkyl substituent.
Fluorescence Excitation Dependent on the specific conditions, but likely in the UV range.The molecule may require oxidation or derivatization to exhibit strong fluorescence.
Fluorescence Emission Dependent on excitation wavelength and solvent.The Stokes shift (difference between excitation and emission maxima) will provide information about the excited state.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. saschirality.org For 1,2-Benzenediol, 4-(1-methylhexyl)-, the carbon atom at the 1-position of the hexyl group is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers).

Research Findings:

There are no specific chiroptical studies reported for 1,2-Benzenediol, 4-(1-methylhexyl)-. However, techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules. vanderbilt.educhiralabsxl.com

Circular Dichroism (CD): Electronic CD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with positive and negative peaks, is unique to a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD is the vibrational equivalent of ECD, measuring the differential absorption of circularly polarized light in the infrared region. It provides detailed structural information about the stereochemistry of a molecule. mdpi.comnih.gov

To determine the absolute configuration of 1,2-Benzenediol, 4-(1-methylhexyl)-, one would need to experimentally measure the CD or VCD spectrum and compare it to the spectrum predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration.

Computational Chemistry and Theoretical Modeling of 1,2 Benzenediol, 4 1 Methylhexyl

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to modern computational chemistry, offering profound insights into the electronic architecture of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structure and predicting the reactivity of compounds like 1,2-Benzenediol, 4-(1-methylhexyl)-.

Density Functional Theory (DFT) has become a important tool for investigating the conformational landscapes of molecules. By calculating the electron density, DFT methods can accurately predict the geometries of different conformers and their relative energies. For 1,2-Benzenediol, 4-(1-methylhexyl)-, the flexibility of the 1-methylhexyl side chain gives rise to a multitude of possible conformations.

DFT studies would focus on identifying the lowest energy conformers, which are the most likely to be populated at a given temperature. The calculations would involve geometry optimization of various starting structures, followed by frequency calculations to confirm that they represent true energy minima. The results of such studies are crucial for understanding how the molecule interacts with its environment, including solvent molecules and biological receptors. A study of substituted methanes using DFT with a B3PW91 functional and aug-cc-pVTZ-J basis sets demonstrated the utility of this approach in analyzing conformational dependencies. nih.gov

Quantum mechanical calculations are also adept at predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For 1,2-Benzenediol, 4-(1-methylhexyl)-, DFT can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectra.

Predicted IR spectra can help in the assignment of vibrational modes observed experimentally. The calculation of NMR chemical shifts and coupling constants provides a powerful tool for structure elucidation. nih.gov Furthermore, for chiral molecules, the prediction of ECD spectra is invaluable for determining the absolute configuration of enantiomers. researchgate.net The NIST Chemistry WebBook provides experimental IR and mass spectra for the related compound 4-methyl-1,2-benzenediol, which could serve as a reference for validating computational predictions. nist.govnist.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are particularly useful for studying the intermolecular interactions of 1,2-Benzenediol, 4-(1-methylhexyl)- with other molecules, such as water or lipids, and for exploring its conformational flexibility in a dynamic environment.

By simulating the movement of atoms over time, MD can reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds and van der Waals interactions. researchgate.net These simulations can provide insights into the molecule's solubility, its ability to cross biological membranes, and its binding to target proteins. mdpi.commdpi.com The choice of force field is a critical aspect of MD simulations, as it determines the accuracy of the calculated interactions. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. nih.govcanada.ca By developing mathematical models based on a set of known compounds, QSAR can be used to predict the activity of new or untested molecules.

For 1,2-Benzenediol, 4-(1-methylhexyl)-, QSAR models could be developed to predict its potential biological activities, such as its antioxidant capacity or its interaction with specific enzymes or receptors. These models are built using a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. The development of robust QSAR models often requires a diverse set of training compounds and rigorous validation procedures. rsc.org

Table 1: Key Molecular Descriptors for QSAR Modeling

DescriptorDescriptionRelevance
LogP The logarithm of the partition coefficient between octanol (B41247) and water.A measure of the molecule's hydrophobicity, which influences its absorption and distribution.
Molecular Weight The mass of one mole of the substance.Related to the size of the molecule.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.A predictor of a drug's transport properties.
Number of Rotatable Bonds The number of bonds that allow free rotation around them.An indicator of molecular flexibility.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donor and acceptor sites.Important for intermolecular interactions.

Reaction Mechanism Studies of Synthetic Pathways and Biotransformations

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For 1,2-Benzenediol, 4-(1-methylhexyl)-, theoretical studies can provide insights into both its synthetic pathways and its potential biotransformation routes.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. This information can be used to optimize reaction conditions for the synthesis of the compound or to predict the metabolites that may be formed through enzymatic reactions in the body. For instance, the synthesis of related 2-substituted 1,4-benzenediols has been studied using green chemistry principles. researchgate.net

In Silico Screening for Potential Molecular Interactions

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds for those that are most likely to bind to a biological target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

For 1,2-Benzenediol, 4-(1-methylhexyl)-, in silico screening could be used to identify potential protein targets. This would involve docking the molecule into the binding sites of a wide range of proteins and scoring the interactions. High-scoring hits would then be candidates for further experimental investigation. The development of large spectral libraries and databases is crucial for the success of such screening efforts. scispace.com

Investigation of Specific Biological Activities and Underlying Molecular Mechanisms of 1,2 Benzenediol, 4 1 Methylhexyl

Enzymatic Inhibition Studies and Kinetic Analysis

The 1,2-benzenediol structure is a key pharmacophore that can interact with various enzymes. The specific alkyl substituent at the 4-position can influence the potency and selectivity of these interactions.

Catechol-O-Methyltransferase (COMT) Modulation Mechanisms

Catechol-O-methyltransferase is an enzyme involved in the metabolism of catecholamines and other catechol compounds. Inhibition of COMT can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for conditions such as Parkinson's disease. Compounds with a catechol structure are known to be substrates and potential inhibitors of COMT.

The inhibition of COMT by catechol derivatives can occur through different mechanisms. Some vinyl derivatives of nitrocatechols have been shown to act as potent inhibitors of COMT. For instance, one such derivative demonstrated irreversible inhibition with biphasic kinetics, suggesting the modification of at least two essential thiol groups in the enzyme's active site nih.gov. The presence of both a catechol substrate and the cofactor S-adenosyl-L-methionine (AdoMet) can protect the enzyme from inactivation, indicating that the inhibitor binds at or near the active site nih.gov. Another study on a nitrophenyl)vinyl]phenyl ketone derivative revealed reversible tight-binding inhibition of COMT, with competitive inhibition observed with respect to the catechol substrate and uncompetitive inhibition with respect to AdoMet nih.gov.

Based on these findings, it is plausible that 1,2-Benzenediol, 4-(1-methylhexyl)- could also act as a modulator of COMT activity. The 1-methylhexyl group would likely influence its binding affinity and kinetic profile.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications. Phenolic compounds, including catechol derivatives, have been investigated as inhibitors of human carbonic anhydrase isoenzymes (hCA I, II, IX, and XII) nih.govresearchgate.net.

Studies have shown that various guaiacol and catechol derivatives can effectively inhibit these hCA isoenzymes with inhibition constants (Kis) in the micromolar range nih.govresearchgate.net. The inhibition is thought to occur through the binding of the inhibitor to the zinc ion in the active site of the enzyme researchgate.net. The specific substitution pattern on the catechol ring influences the inhibitory potency and selectivity against different CA isoforms nih.govresearchgate.net. For example, 4-methyl catechol has demonstrated potent and selective inhibition of the tumor-associated isoforms hCA IX and XII nih.govresearchgate.net. This suggests that the 4-(1-methylhexyl) substituent of the target compound could play a significant role in its interaction with carbonic anhydrases.

Table 1: Inhibitory Activity of Selected Catechol Derivatives against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)
Catechol515.98487.25>100>100
4-Methyl catechol350.142.200.850.92
3-Methoxy catechol2.802.500.750.68

Data sourced from studies on various catechol derivatives and may not be directly representative of 1,2-Benzenediol, 4-(1-methylhexyl)-.

Redox Modulation and Antioxidant Mechanisms

The catechol moiety is well-known for its antioxidant properties, which are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Free Radical Scavenging Pathways

Phenolic compounds, including catechols, are effective free radical scavengers. Their antioxidant activity is primarily due to the hydrogen-donating ability of their hydroxyl groups nih.gov. The presence of two hydroxyl groups in an ortho position, as in the catechol structure, enhances this activity. The mechanism of free radical scavenging can involve the transfer of a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical nih.gov. The stability of this resulting radical is crucial to prevent the propagation of radical chain reactions.

The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as other substituents on the aromatic ring nih.govnih.gov. For instance, compounds with multiple hydroxyl groups generally exhibit higher scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) nih.govresearchgate.net. The 1-methylhexyl group in 1,2-Benzenediol, 4-(1-methylhexyl)- would likely impact its lipophilicity and accessibility to radical species in different cellular compartments.

Interactions with Cellular Signaling Pathways

The biological effects of benzenediol derivatives can also be mediated through their interactions with various cellular signaling pathways. For example, benzene (B151609) and its metabolite hydroquinone (a 1,4-benzenediol) have been shown to interact with signaling pathways activated by granulocyte colony-stimulating factor (G-CSF) nih.gov. These interactions can influence cellular processes like differentiation. Specifically, benzene was found to activate protein kinase C and upregulate the 5-lipoxygenase pathway, leading to the production of leukotriene D4, which is involved in granulocytic differentiation nih.gov. While this study focused on a different isomer of benzenediol, it highlights the potential for these compounds to modulate key signaling cascades. The specific cellular effects of 1,2-Benzenediol, 4-(1-methylhexyl)- would depend on its unique chemical structure and how it is recognized by cellular receptors and enzymes involved in these pathways.

Mechanisms of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of phenolic compounds, including catechols and their derivatives, are well-documented. The mechanisms underlying these activities for 1,2-Benzenediol, 4-(1-methylhexyl)- can be inferred from studies on structurally related alkylated catechols and other phenolic compounds. The presence of both a hydrophilic catechol ring and a lipophilic alkyl side chain is crucial for its biological activity.

The primary mechanism of action is believed to be the disruption of microbial cell membranes. The lipophilic 4-(1-methylhexyl) group facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This increased permeability leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.

Furthermore, the catechol moiety can contribute to antimicrobial activity through several other mechanisms. The hydroxyl groups on the benzene ring can form hydrogen bonds with microbial enzymes, leading to their inactivation. These enzymes can be involved in crucial metabolic pathways or in the synthesis of cell wall components. The inhibition of these enzymes disrupts the normal physiological functions of the microorganisms.

Another significant mechanism is the generation of reactive oxygen species (ROS). Catechols can undergo auto-oxidation, especially in the presence of metal ions, to produce semiquinone radicals and quinones. These reactive species can induce oxidative stress within the microbial cells by damaging proteins, lipids, and DNA. This oxidative damage can lead to a cascade of events culminating in apoptosis or necrosis of the microbial cells. The pro-oxidant activity of catechols is a key factor in their broad-spectrum antimicrobial effects.

The table below summarizes the antimicrobial activity of some phenolic compounds structurally related to 1,2-Benzenediol, 4-(1-methylhexyl)-, highlighting the impact of their chemical structure on their biological activity.

Compound NameMicrobial TargetObserved EffectReference
4-Allylbenzene-1,2-diolXanthomonas oryzae pv. oryzaeDamage to cell membrane integrity, increased permeability, inhibition of biofilm formation nih.gov
Alkyl Gallates (e.g., Octyl Gallate)Escherichia coli, Staphylococcus aureusDamage to cell wall integrity, interaction with DNA, induction of reactive oxygen species (ROS) whiterose.ac.uk
Carvacrol (a monoterpenoid phenol)Fungal PathogensDisruption of cell wall integrity mdpi.com
Benzene-1,2,4-triolXanthomonas citri subsp. citriLow inhibitory concentration, appears to limit iron availability to cells nih.gov

Phytochemical Roles and Allelopathic Mechanisms in Plant Systems

As a phenolic compound, 1,2-Benzenediol, 4-(1-methylhexyl)- is likely to play a role in plant defense and interaction with other organisms, a phenomenon known as allelopathy. nih.gov Allelochemicals are secondary metabolites that are released by plants into the environment and can influence the growth and development of neighboring plants and microorganisms. nih.gov

The allelopathic mechanisms of phenolic compounds are multifaceted and can affect various physiological and biochemical processes in target plants. nih.govresearchgate.net One of the primary modes of action is the inhibition of seed germination and seedling growth. researchgate.net 1,2-Benzenediol, 4-(1-methylhexyl)-, when released into the soil, could interfere with the water uptake and hormonal balance of seeds, thus preventing germination.

In seedlings and mature plants, this compound can be absorbed by the roots and translocated to other parts of the plant, where it can exert its phytotoxic effects. A key mechanism is the disruption of root cell membranes, leading to increased permeability and leakage of cellular contents. This can impair nutrient and water absorption, leading to stunted growth and reduced biomass. The lipophilic nature of the 1-methylhexyl side chain would enhance its ability to penetrate the lipid-rich root cell membranes.

Furthermore, phenolic allelochemicals are known to interfere with essential plant processes such as photosynthesis and respiration. nih.gov They can inhibit the activity of enzymes involved in these pathways, leading to a reduction in energy production and carbon fixation. For instance, they can affect the electron transport chains in both mitochondria and chloroplasts.

Another important allelopathic mechanism is the induction of oxidative stress in the target plant. mdpi.com Similar to its antimicrobial action, 1,2-Benzenediol, 4-(1-methylhexyl)- can generate reactive oxygen species (ROS) that can cause damage to cellular structures. This oxidative stress can overwhelm the antioxidant defense systems of the target plant, leading to lipid peroxidation, protein denaturation, and DNA damage.

The table below presents the allelopathic effects of some phenolic compounds, which can provide insights into the potential phytotoxic mechanisms of 1,2-Benzenediol, 4-(1-methylhexyl)-.

Allelochemical (Phenolic Compound)Target Plant(s)Observed Allelopathic Effect(s)Reference
CatecholArabidopsis thalianaReduced biomass and shorter roots, indicating phytotoxicity researchgate.net
Phenolic Acids (general)Various crops and weedsInhibition of germination and seedling growth, interference with nutrient uptake flvc.org
Coumarin (a phenolic compound)LettuceInhibition of root elongation nih.gov
Juglone (a naphthoquinone from walnut)Various plantsInhibition of germination and growth, inhibition of enzymes nih.gov

Environmental Distribution, Degradation Pathways, and Ecological Impact of Substituted 1,2 Benzenediols

Natural Occurrence and Biosynthetic Pathways in Biological Systems

The biosynthesis of the basic catechol structure in microorganisms often starts from simple, readily available carbon sources like glucose. nih.govresearchgate.net Through the common pathway of aromatic amino acid biosynthesis, these organisms produce chorismate, a key branch point molecule. nih.gov Engineered strains of Escherichia coli have been developed to convert chorismate into catechol. researchgate.net Some microbial species can also produce catechol through the transformation of aromatic substrates like benzene (B151609) and phenol (B47542). nih.govresearchgate.net

In plants, phenolic compounds, including catechols, are synthesized in response to various ecological pressures such as pathogen and insect attacks, UV radiation, and physical wounding. wikipedia.org The alkyl side chains found on substituted catechols are likely incorporated through various enzymatic reactions, although the specific pathways for a 1-methylhexyl group are not well-documented.

It is plausible that 4-(1-methylhexyl)-1,2-benzenediol could be a minor component in certain plant extracts or a metabolic byproduct of microbial activity on other organic molecules. However, without direct observational data, its natural presence remains speculative.

Microbial Degradation and Biotransformation Pathways in Natural Environments

The microbial breakdown of alkylphenols and their derivatives is a critical process in their environmental removal. The structure of the alkyl side chain significantly influences the rate and pathway of degradation. Long-chain alkylphenols can be degraded by various microorganisms, though branched chains, such as the 1-methylhexyl group, can confer greater resistance to biodegradation compared to linear chains. nih.gov

Studies on nonylphenol, a long-chain alkylphenol, have shown that bacteria from the sphingomonad group are particularly effective at its degradation. nih.gov The degradation of these compounds can proceed through different mechanisms, including an unusual ipso-substitution where the branched alkyl group is cleaved from the aromatic ring. nih.gov Fungi have also been shown to degrade long-chain alkylphenols through both intracellular and extracellular oxidative enzymes. nih.gov For instance, the ascomycete Fusarium solani has demonstrated the ability to degrade nonylphenol and 4-tert-octylphenol. researchgate.net

The initial steps in the microbial degradation of catechols often involve ring cleavage by dioxygenase enzymes. For substituted catechols, the position of the alkyl group influences which cleavage pathway (ortho- or meta-cleavage) is favored. The resulting intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Biotransformation of alkylphenol ethoxylates, which are widely used surfactants, often leads to the formation of more persistent alkylphenols. nih.govnih.gov This process involves the shortening of the ethoxylate chain, resulting in compounds like nonylphenol and octylphenol (B599344). nih.govnih.gov These metabolites are generally more lipophilic and can be more toxic than the parent compounds. nih.gov While 4-(1-methylhexyl)-1,2-benzenediol is not an ethoxylate, this highlights a general principle where partial degradation can sometimes lead to more environmentally persistent products.

Aerobic conditions generally favor the further biotransformation of alkylphenol metabolites. nih.gov The ultimate aerobic biodegradation half-lives for various alkylphenol ethoxylates and their metabolites have been estimated to be in the range of one to four weeks. nih.gov

Table 1: Microbial Genera Involved in the Degradation of Alkylphenols and Related Compounds

Microbial GenusCompound(s) DegradedReference
PseudomonasAlkylphenol ethoxylates, Phenol, Catechol wikipedia.orgservice.gov.uk
SphingomonasNonylphenol nih.gov
FusariumNonylphenol, 4-tert-octylphenol researchgate.net

This table is based on data for structurally related compounds and suggests potential degraders of 4-(1-methylhexyl)-1,2-benzenediol.

Photochemical and Chemical Degradation in Environmental Matrices

In addition to microbial processes, photochemical degradation can be a significant removal pathway for alkylphenols in the environment, particularly in sunlit surface waters. The presence of photosensitizing substances, such as iron (III) complexes, can accelerate this process. nih.gov The photolysis of Fe(III)-aquo complexes generates hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of organic pollutants. nih.gov

The degradation of alkylphenol ethoxylates induced by Fe(III) has been shown to occur efficiently under both artificial UV light and natural sunlight. nih.gov The primary step involves the abstraction of a hydrogen atom from the molecule, leading to the shortening of the ethoxylate chain and the formation of various photoproducts, including alkylphenols. nih.gov

Direct photolysis of alkylphenols can also occur. For example, nonylphenol has a half-life of approximately 10-15 hours in the surface layer of lake water under summer sun conditions. nih.gov The degradation products of this process have not been fully identified. nih.gov In the atmosphere, alkylphenols are likely to be degraded by reacting with hydroxyl radicals. nih.gov

Chemical oxidation is another potential degradation pathway. The oxidation of substituted catechols at the air-water interface can produce a variety of products, including quinones, carboxylic acids, and polyphenols. nih.gov This process is influenced by the presence of oxidants like ozone. nih.gov

Ecological Fate and Transport Modeling of Alkyl-Benzenediols

The ecological fate and transport of alkyl-substituted benzenediols are governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), as well as the characteristics of the environmental compartments they enter.

Due to the presence of a hydroxylated aromatic ring and a hydrophobic alkyl chain, compounds like 4-(1-methylhexyl)-1,2-benzenediol are expected to exhibit moderate hydrophobicity. This suggests they will have a tendency to partition from water into more organic phases like sediments, soils, and biological tissues. The high Kow values of related compounds like nonylphenol and octylphenol indicate a strong potential for partitioning into sediments. nih.gov

In soil, the transport of phenolic compounds is influenced by factors such as the soil's organic carbon content, particle-size distribution, and the pH of the groundwater. researchgate.net Sorption to soil particles can retard the movement of these compounds, potentially leading to their accumulation in the upper soil layers. The Freundlich and Langmuir isotherm models are often used to describe the sorption behavior of phenolic compounds in soil. researchgate.net

Mathematical models are used to predict the fate and transport of pollutants in the environment. These models, such as the Advection Dispersion Equation (ADE), can simulate the movement of solutes through soil and predict their concentrations at different locations and times. For alkylphenols, these models would need to account for partitioning behavior, as well as degradation through microbial and photochemical pathways.

The environmental distribution of alkylphenols is widespread, with these compounds being detected in various environmental matrices, including wastewater effluents, river water, sediments, and even in the atmosphere. nih.gov While specific data for 4-(1-methylhexyl)-1,2-benzenediol is lacking, the general behavior of long-chain alkylphenols suggests that if released into the environment, it would likely be found associated with particulate matter in aquatic systems and in the organic fraction of soils.

Future Research Trajectories and Potential Academic Applications of 1,2 Benzenediol, 4 1 Methylhexyl

Development of Advanced Synthetic Methodologies

The synthesis of 1,2-Benzenediol, 4-(1-methylhexyl)- and its analogs is a primary area for future research. While traditional methods for creating 4-substituted catechols exist, developing more efficient, selective, and sustainable synthetic routes will be crucial.

One promising approach involves the enzymatic ortho-hydroxylation of the corresponding 4-(1-methylhexyl)phenol. nih.govmdpi.com Enzymes like tyrosinase, often sourced from Agaricus bisporus, can catalyze the specific introduction of a hydroxyl group adjacent to the existing one on the phenol (B47542) ring. nih.govmdpi.com This biocatalytic method offers the advantages of mild reaction conditions and high regioselectivity, which are often difficult to achieve with conventional chemical synthesis. wur.nl Future research could focus on optimizing reaction conditions, exploring different tyrosinase isoforms, and immobilizing the enzyme to enhance its stability and reusability. nih.gov

Another key area for exploration is the adaptation of classical organic reactions. The Claisen rearrangement of an appropriate allyl ether precursor could be a viable route. mdma.chorganic-chemistry.org This pericyclic reaction is a powerful tool for forming carbon-carbon bonds and has been used to synthesize other 4-allylcatechols. mdma.chsciencemadness.org Research could investigate the thermal or Lewis acid-catalyzed rearrangement of 2-((1-methylhexyl)oxy)phenol or a related allylic ether to introduce the alkyl group at the desired position. A patent for a similar compound, 4-(2-methylallyl)-1,2-benzenediol, utilizes a gamma-alumina catalyst to facilitate a Claisen rearrangement, suggesting a pathway for industrial-scale production. google.com

Below is a table summarizing potential synthetic strategies.

Synthetic Strategy Key Reagents/Catalysts Potential Advantages Research Focus
Enzymatic Hydroxylation Tyrosinase, 4-(1-methylhexyl)phenol, O₂High selectivity, Mild conditions, Green chemistryEnzyme screening, Immobilization, Reaction optimization
Claisen Rearrangement Allyl ether of catechol, Heat or Lewis AcidC-C bond formation, Well-established reactionPrecursor synthesis, Catalyst development, Yield improvement
Metal-Catalyzed Cross-Coupling Halogenated catechol, (1-methylhexyl)boronic acid, Palladium catalystVersatility, Control over substitution patternCatalyst design, Optimization of coupling partners

Elucidation of Novel Molecular Mechanisms of Action

The catechol moiety is a well-known pharmacophore and redox-active functional group. The addition of the 1-methylhexyl chain is expected to significantly modulate its biological activity by increasing its lipophilicity, potentially enhancing its interaction with cell membranes and intracellular targets.

A major research trajectory will be to investigate its potential role as a neuromodulatory agent . Catechol is the core structure of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, which are fundamental to mood, attention, and motor control. nih.govmedicalnewstoday.com The increased lipid solubility of 1,2-Benzenediol, 4-(1-methylhexyl)- might facilitate its crossing of the blood-brain barrier, allowing it to interact with neuronal pathways. Future studies could explore its binding affinity for various receptors and transporters involved in catecholaminergic systems. nih.govopenaccesspub.org

The antioxidant and radical-scavenging properties of catechols are well-documented. mdpi.com The 4-alkyl substituent can influence this activity. Research should focus on quantifying the ability of 1,2-Benzenediol, 4-(1-methylhexyl)- to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress. This could have implications for its use in studying and potentially mitigating neurodegenerative diseases or other conditions linked to oxidative damage.

Furthermore, the ability of catechols to undergo oxidation to form reactive o-quinones is central to their role in crosslinking and adhesion . rsc.orgacs.org This mechanism is fundamental to the adhesive properties of mussel proteins. biomaterials.org Investigating the oxidation of 1,2-Benzenediol, 4-(1-methylhexyl)- and its subsequent reactions with biological nucleophiles like amino acid residues in proteins could reveal novel crosslinking mechanisms relevant to bio-adhesion and material science. rsc.org

Exploration in Biomaterials and Sensor Development

The unique adhesive and redox properties of catechols make them ideal for functionalizing biomaterials. cardiff.ac.uknih.gov The hydrophobic 1-methylhexyl group in 1,2-Benzenediol, 4-(1-methylhexyl)- could be particularly advantageous for creating materials with tailored interfacial properties.

Future research will likely focus on incorporating this molecule into hydrogels and surgical adhesives . nih.govelsevierpure.com Catechol-functionalized polymers have shown great promise for wet tissue adhesion, a significant challenge in biomedical applications. nih.gov The lipophilic tail of 1,2-Benzenediol, 4-(1-methylhexyl)- could enhance hydrophobic interactions with tissue surfaces, potentially leading to stronger and more durable bio-adhesives. nih.gov These materials could be designed to be stimuli-responsive, where crosslinking and adhesion are triggered by changes in pH or the presence of an oxidant. acs.org

Another exciting avenue is the development of antifouling coatings . By grafting polymers functionalized with 1,2-Benzenediol, 4-(1-methylhexyl)- onto surfaces, it may be possible to create coatings that resist the adhesion of proteins, cells, and bacteria. biomaterials.org The amphiphilic nature of this molecule—having both a hydrophilic catechol head and a hydrophobic alkyl tail—is similar to that of urushiol, the main component of lacquer, known for its durable and protective qualities. mdpi.com

In the realm of diagnostics, catechols are excellent targets for electrochemical sensors . nih.gov Research could focus on designing selective sensors for 1,2-Benzenediol, 4-(1-methylhexyl)-. This could involve using molecularly imprinted polymers or nanocomposite materials on electrode surfaces to achieve sensitive and specific detection. acs.orgazonano.com Such sensors could be valuable for environmental monitoring or for tracking the compound in biological systems. rsc.org

Application Area Key Property Potential Advantage of 1-methylhexyl Group Future Research
Surgical Adhesives Wet Adhesion, CrosslinkingEnhanced hydrophobic interactions with tissuePolymer synthesis, Adhesion strength testing, Biocompatibility studies
Antifouling Coatings Surface functionalizationAmphiphilic nature for robust coating formationSurface modification techniques, Biofilm inhibition assays
Electrochemical Sensors Redox activityUnique electrochemical signatureElectrode material development, Selectivity and sensitivity studies

Interdisciplinary Research Integrating Computational and Experimental Studies

A synergistic approach combining computational modeling and experimental validation will be essential to fully unlock the potential of 1,2-Benzenediol, 4-(1-methylhexyl)-.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the compound's structure, electronic properties, and reactivity. psu.eduresearchgate.net Computational studies can provide insights into its oxidation potentials, the stability of its radical and quinone forms, and its interaction with metal ions or biological macromolecules. researchgate.netnih.gov For instance, modeling can help understand the mechanism of its electrochemical oxidation, which is crucial for developing sensors. researchgate.netnih.gov

These in silico predictions can then guide experimental work. For example, calculated half-wave potentials can be compared with results from cyclic voltammetry experiments to validate the computational models. psu.edu Molecular docking simulations could predict the binding of 1,2-Benzenediol, 4-(1-methylhexyl)- to specific enzyme active sites, which can then be tested through in vitro enzyme inhibition assays. nih.gov This integrated approach can accelerate the discovery process and provide a deeper understanding of the molecule's structure-activity relationships. The combination of computational and experimental techniques has been successfully applied to study other catechol derivatives, providing a clear roadmap for future investigations into 1,2-Benzenediol, 4-(1-methylhexyl)-. psu.eduresearchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.